molecular formula C12H16O B14845077 2-(Cyclopropylmethyl)-6-ethylphenol

2-(Cyclopropylmethyl)-6-ethylphenol

Cat. No.: B14845077
M. Wt: 176.25 g/mol
InChI Key: VRAOVGXWVLQMSB-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-6-ethylphenol is a di-substituted phenolic compound featuring a cyclopropylmethyl group (-CH₂-C₃H₅) at the 2-position and an ethyl group (-C₂H₅) at the 6-position of the benzene ring. Its molecular formula is C₁₂H₁₆O (calculated molecular weight: 176.26 g/mol). The cyclopropylmethyl group introduces steric hindrance and electronic effects due to the strained cyclopropane ring, while the ethyl group contributes moderate hydrophobicity.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6-ethylphenol

InChI

InChI=1S/C12H16O/c1-2-10-4-3-5-11(12(10)13)8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3

InChI Key

VRAOVGXWVLQMSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC2CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-6-ethylphenol can be achieved through various organic synthesis techniques. One common method involves the alkylation of phenol with cyclopropylmethyl bromide and ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-6-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-(Cyclopropylmethyl)-6-ethylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-ethylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Structural Comparison

The table below compares 2-(Cyclopropylmethyl)-6-ethylphenol with structurally analogous phenolic derivatives:

Compound Name Substituent 1 Substituent 2 Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cyclopropylmethyl (-CH₂-C₃H₅) Ethyl (-C₂H₅) C₁₂H₁₆O 176.26 Strained cyclopropane ring, moderate bulk
2-Isopropyl-6-propylphenol Isopropyl (-CH(CH₃)₂) Propyl (-C₃H₇) C₁₂H₁₈O 178.27 Branched isopropyl, linear propyl chain
2-Allyl-6-methylphenol Allyl (-CH₂CHCH₂) Methyl (-CH₃) C₁₀H₁₂O 148.20 Conjugated double bond, small substituent
2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol 3-Aminopropenyl (-CH₂CH(NH₂)CH₂) Ethyl (-C₂H₅) C₁₁H₁₃NO 175.23 Amino group, unsaturated propenyl chain

Key Observations :

  • Cyclopropylmethyl vs.
  • Ethyl vs. Methyl/Allyl : The ethyl group balances hydrophobicity and steric effects, contrasting with the smaller methyl group or reactive allyl moiety in other derivatives .
  • Aminopropenyl vs. Cyclopropylmethyl: The aminopropenyl group in ’s compound enables hydrogen bonding and nucleophilic reactivity, unlike the electron-rich but inert cyclopropane ring .
Physicochemical Properties
  • Solubility: The cyclopropylmethyl group’s hydrophobicity likely reduces water solubility compared to aminopropenyl-containing derivatives, which benefit from polar amino groups .
  • Stability: Cyclopropane’s strain energy may render this compound more reactive under acidic or thermal conditions compared to isopropyl- or propyl-substituted analogs .

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